molecular formula C8H9F2NO B1308633 2,6-Difluoro-3-methoxybenzylamine CAS No. 886498-50-6

2,6-Difluoro-3-methoxybenzylamine

Cat. No. B1308633
M. Wt: 173.16 g/mol
InChI Key: TXUYEEPUVOCDCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of compounds related to 2,6-Difluoro-3-methoxybenzylamine, the synthesis process can be intricate. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This compound is then coupled with an aromatic aldehyde to afford the corresponding Schiff base compounds, which are characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . Although this synthesis does not directly pertain to 2,6-Difluoro-3-methoxybenzylamine, it provides insight into the complexity of synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical properties and reactivity. X-ray crystallographic analysis is a powerful tool for characterizing these structures. For example, the molecular and crystal structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is stabilized by intramolecular hydrogen bonds, as revealed by X-ray crystallography . These structural details are essential for understanding the behavior of similar compounds under various conditions.

Chemical Reactions Analysis

The reactivity of methoxybenzylidene derivatives is an area of interest in organic chemistry. These derivatives can undergo reactions with nucleophilic reagents such as potassium hydroxide, ammonia, and hydrazine hydrate, leading to the formation of hydrazines, amides, and hydrazides. These products can serve as structural blocks for synthesizing various structures based on them . Such reactions are indicative of the potential transformations that 2,6-Difluoro-3-methoxybenzylamine and its derivatives might undergo.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of a compound like 2,6-Difluoro-3-methoxybenzylamine is essential for its application in various fields. While the provided papers do not directly discuss the properties of 2,6-Difluoro-3-methoxybenzylamine, they do provide information on related compounds. For instance, the presence of intramolecular hydrogen bonding can influence the boiling point, solubility, and stability of a compound . Additionally, the introduction of fluorine atoms, as seen in the preparation of new trifluoromethyl-substituted heterocycles, can significantly alter the compound's reactivity and electronic properties .

Scientific Research Applications

  • Summary of the Application: 2,6-Difluoro-3-methoxybenzylamine (DFMBA) is used in the study of FtsZ inhibition related anti S. aureus activity . FtsZ is a protein essential for bacterial cell division, and its inhibition can lead to the development of new antibiotics .
  • Methods of Application or Experimental Procedures: A conformational analysis and molecular docking study comparing DFMBA with 3-methoxybenzamide (3-MBA) was undertaken . The study involved calculations revealing the non-planarity of DFMBA due to the presence of fluorine atoms . Molecular docking studies were conducted to highlight the strong hydrophobic interactions between the difluoroaromatic ring of DFMBA and several key residues of the allosteric pocket .
  • Results or Outcomes: The calculations reveal that the presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . The docking simulation in the allosteric binding site also confirms the critical importance of the hydrogen bonds between the carboxamide group with the residues Val207, Leu209 and Asn263 .

Safety And Hazards

2,6-Difluoro-3-methoxybenzylamine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended for research use only and is not intended for diagnostic or therapeutic use . A related compound, 2,6-Difluoro-3-methylbenzoyl chloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUYEEPUVOCDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402731
Record name 2,6-Difluoro-3-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methoxybenzylamine

CAS RN

886498-50-6
Record name 2,6-Difluoro-3-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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